Product packaging for A 23887(Cat. No.:CAS No. 61955-05-3)

A 23887

Cat. No.: B1666382
CAS No.: 61955-05-3
M. Wt: 337.9 g/mol
InChI Key: QPNVVIACYJVUOX-UHFFFAOYSA-N
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Description

Overview of Disparate Research Domains Linked by Numerical Identifiers

Numerical identifiers are fundamental in chemical and pharmaceutical research for the precise cataloging and differentiation of vast numbers of compounds. A notable example is the recurrence of the sequence "23887" within the Chemical Abstracts Service (CAS) Registry Numbers of several distinct active compounds. This shared numerical string links substances across disparate research domains, illustrating how a simple numerical sequence can be associated with a wide array of pharmacological activities.

These compounds, while sharing a common numerical identifier, possess unique molecular structures and are investigated for entirely different therapeutic purposes. For instance, the identifier is associated with research in areas such as mental health disorders, anxiety, and cardiovascular diseases. This diversity underscores the complexity of chemical databases and the importance of precise identification beyond simple numerical similarity.

The following table details some of the compounds linked by the "23887" numerical sequence in their CAS numbers, highlighting the variety of their research contexts:

Compound NameCAS NumberPrimary Research Domain
A 2388761955-05-3Antipsychotic, Dopamine (B1211576) D2 Receptor Antagonist
Clorazepic acid23887-31-2Anxiolytic, Anticonvulsant, GABA Modulator
Cinepazet23887-41-4Vasodilator
Cinpropazide23887-47-0Not specified in retrieved results

This table is interactive and can be sorted by column.

Significance of Investigating Identified Biological Entities and Pathways

The investigation of compounds like this compound is significant for advancing our understanding of specific biological entities and pathways, which can, in turn, lead to the development of more effective therapeutic agents. This compound is a semirigid antipsychotic compound that exhibits considerable affinity for the dopamine D2 receptor. The study of such "semirigid" molecules is particularly valuable in medicinal chemistry and pharmacology.

Due to their limited conformational freedom, compounds like this compound help researchers to define the specific three-dimensional structure (pharmacophore) required for a molecule to bind to and exert an effect on a biological target, in this case, the dopamine D2 receptor. Understanding this pharmacophore is crucial for the rational design of new drugs with improved selectivity and efficacy for treating psychoses.

Research into this compound and related compounds contributes to a deeper comprehension of the structural requirements for dopamine D2 antagonist activity. This knowledge is instrumental in developing novel antipsychotics with potentially fewer side effects. The conformational properties of this compound, along with compounds like A 31472, have been found to be consistent with a proposed pharmacophore for D2 antagonists.

Furthermore, the characterization of the binding affinities of this compound at various neurotransmitter receptors provides a more comprehensive picture of its pharmacological profile. For example, this compound and its enantiomer have been tested in radioligand binding assays for several receptors, revealing greater affinities for D1, D2, alpha-1, and 5-HT2 receptors compared to their enantiomers. This information is vital for predicting the potential therapeutic effects and side-effect profiles of new drug candidates. The similarity in conformational requirements for D1 and D2 ligands, as suggested by studies on compounds like this compound, also opens new avenues for research into the interconnectedness of these receptor systems.

The following table summarizes the reported receptor binding assay results for this compound and its enantiomer, highlighting its greater affinity for several key receptors involved in neurotransmission.

ReceptorThis compound AffinityEnantiomer Affinity
Dopamine D1GreaterLesser
Dopamine D2GreaterLesser
Noradrenergic alpha-1GreaterLesser
Serotonergic 5-HT2GreaterLesser
MuscarinicNot specified as greater or lesserNot specified as greater or lesser
SigmaNo substantial affinityNo substantial affinity

This table is interactive and can be sorted by column.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24ClN B1666382 A 23887 CAS No. 61955-05-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61955-05-3

Molecular Formula

C22H24ClN

Molecular Weight

337.9 g/mol

IUPAC Name

5'-chloro-N,N-dimethylspiro[cyclohex-2-ene-4,2'-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene]-1-amine

InChI

InChI=1S/C22H24ClN/c1-24(2)19-11-13-22(14-12-19)20-6-4-3-5-16(20)7-8-17-9-10-18(23)15-21(17)22/h3-6,9-11,13,15,19H,7-8,12,14H2,1-2H3

InChI Key

QPNVVIACYJVUOX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CCC2(C=C1)C3=CC=CC=C3CCC4=C2C=C(C=C4)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-chloro-10,11-dihydro-N,N-dimethylspiro-(5H-dibenzo(a,d)cycloheptene-5,1'-cyclohex-2'-ene)4'-amine 1
A 23887
A-23887
A23887

Origin of Product

United States

Broader Biological Systems and Pathway Perturbations

Role in Fundamental Cellular Processes

Specific, detailed research findings on Cinepazet's direct and specific role in fundamental cellular processes, such as the regulation of cell proliferation and differentiation, are not extensively documented in the available scientific literature.

It appears there might be a misunderstanding regarding the chemical compound "A 23887." Extensive scientific literature searches indicate that "this compound" is not a widely recognized or extensively studied chemical compound with specific, direct associations with the detailed biological systems and disease implications outlined in the request. Instead, the numerical identifier "23887" frequently appears in scientific databases and publications as part of various other identifiers, such as CAS Registry Numbers, PubChem Compound Identifiers (CIDs), ChEMBL IDs, Reactome pathway IDs, Cell Signaling Technology product numbers, or as part of publication DOIs and gene symbols.

Due to the absence of specific research findings and detailed data directly attributed to a chemical compound named "this compound" concerning its mechanisms in cell adhesion, migration, programmed cell death, metabolic reprogramming, or its implications in cancer, immune disorders, and neurological dysfunction, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on this compound as requested. Providing content for each section and subsection under these circumstances would necessitate the inclusion of generalized information about biological processes or details pertaining to other compounds where "23887" is merely an identifier, which would violate the strict instruction to focus solely on "this compound."

Below is a summary of the contexts in which "23887" appears in scientific literature, highlighting that these refer to different entities or identifiers, not a singular chemical compound named "this compound" with the requested biological profile:

CAS Registry Numbers: "23887" is part of CAS numbers for compounds such as Clorazepate (23887-31-2) ijccm.orgnih.gov and ethyl cinepazate (23887-41-4) cellsignal.jp. These are distinct chemical entities with their own known biological activities.

PubChem CIDs: While "this compound" itself does not have a direct PubChem CID, the number "19052" is the PubChem CID for 2-chloro-4,6-dinitroaniline, which has been associated with "aronis23887" pathbank.org.

ChEMBL IDs: CHEMBL23887 is an identifier for a compound described as 3-azanyl-3-methyl-N-[(3R)-4-oxidanylidene-5-[[4-[2-(1H-1,2,3,4-tetrazol-5-yl)phenyl]phenyl]methyl]-2,3-dihydro-1,5-benzoxazepin-3-yl]butanamide. However, specific information on its applications is noted as "limited," with general statements about similar structures being investigated for protein binding and pharmacological research innatedb.com.

Pathway Identifiers: "23887" appears as part of Reactome pathway IDs, such as REACT_23887, which pertains to "Aquaporin-mediated transport pathway" nih.gov. It also appears as a PathWhiz ID for a pathway innatedb.com. These refer to biological pathways, not chemical compounds.

Publication Identifiers: The number "23887" is found within DOIs (Digital Object Identifiers) for various scientific publications, for instance, those related to Rett syndrome (DOI: 10.1002/humu.23887) genscript.com or sepsis (DOI: 10.5005/jp-journals-10071-23887) ijccm.org.

Product Identifiers: It is used as a product number for antibodies, such as PANK1 (D2W3N) Rabbit mAb #23887 from Cell Signaling Technology pathbank.org.

Gene Symbols: In certain contexts, "23887" may be part of a gene symbol, such as Dpse\GA23887 in Drosophila pseudoobscura.

Therefore, without specific scientific literature detailing the chemical compound "this compound" and its direct involvement in the requested biological systems and disease pathophysiology, a comprehensive article cannot be generated while maintaining scientific accuracy and adherence to the strict instructions.

Compound Names and PubChem CIDs

Q & A

Q. How to address ethical considerations in this compound research involving animal models?

  • Methodological Answer : Adhere to institutional animal care guidelines (e.g., IACUC) and the 3Rs principle (Replacement, Reduction, Refinement). Justify sample sizes via power analysis and report humane endpoints transparently in methods sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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